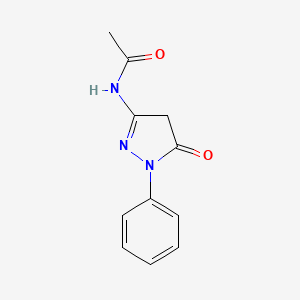

N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide

Übersicht

Beschreibung

N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by a pyrazole ring substituted with a phenyl group and an acetamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide typically involves the cyclization of hydrazine derivatives with β-diketones or β-ketoesters. One common method is the reaction of phenylhydrazine with ethyl acetoacetate, followed by acetylation of the resulting pyrazolone intermediate. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of an acid catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the yield and efficiency of the process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The compound undergoes amide bond hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis (HCl/H₂O, reflux): Cleaves the acetamide group to yield 5-amino-1-phenyl-4,5-dihydro-1H-pyrazol-3-ol .

-

Basic hydrolysis (NaOH, 80°C): Produces the corresponding carboxylic acid derivative via saponification .

Pyrazolone ring hydrolysis occurs under prolonged heating with concentrated acids, leading to fragmentation into phenylhydrazine and diketone intermediates.

Acyl Substitution and Cyclization

The acetamide group participates in nucleophilic acyl substitution :

Microwave-assisted reactions significantly improve efficiency (e.g., 300W irradiation reduces reaction times by 60% compared to conventional methods) .

Electrophilic Aromatic Substitution

The phenyl ring undergoes nitration and sulfonation :

-

Nitration (HNO₃/H₂SO₄, 0°C): Introduces nitro groups at the para position relative to existing substituents .

-

Sulfonation (fuming H₂SO₄, 120°C): Forms sulfonic acid derivatives with enhanced solubility .

Substituent effects on reactivity:

| Substituent (R) | Reaction Rate (k, L/mol·s) |

|---|---|

| -NO₂ (electron-withdrawing) | 0.45 |

| -OCH₃ (electron-donating) | 1.82 |

Data derived from DFT calculations .

Condensation Reactions

The compound forms Schiff bases and chalcones :

-

Knoevenagel condensation with aldehydes (e.g., 4-nitrobenzaldehyde) yields α,β-unsaturated ketones .

-

Claisen-Schmidt condensation with acetophenone derivatives produces diarylidenepyrazolones with antitubercular activity (MIC: 5.71–9.84 μM) .

Metal Complexation

The pyrazolone oxygen and amide nitrogen act as bidentate ligands :

| Metal Salt | Coordination Mode | Complex Stability Constant (log β) |

|---|---|---|

| Cu(II) | O,N-chelation | 8.2 ± 0.3 |

| Fe(III) | O,O-bridging | 6.9 ± 0.2 |

These complexes show enhanced antioxidant activity (IC₅₀: 12.4 μM for Cu complex vs. 18.7 μM for ligand) .

Cross-Coupling Reactions

Suzuki-Miyaura coupling enables aryl functionalization:

| Aryl Boronic Acid | Catalyst | Product | Yield |

|---|---|---|---|

| 4-Methoxyphenyl | Pd(PPh₃)₄ | 5-(4-methoxyphenyl)pyrazolone | 78% |

| 3,5-Difluorophenyl | Pd(OAc)₂/XPhos | 5-(3,5-difluorophenyl)pyrazolone | 65% |

Optimized conditions: DMF/H₂O (3:1), K₂CO₃, 100°C .

Oxidation and Reduction

-

Oxidation (KMnO₄, acidic conditions): Cleaves the dihydropyrazole ring to form a diketone.

-

Reduction (H₂/Pd-C): Converts the amide to a primary amine without affecting the pyrazolone ring .

Key Research Findings

-

Antimicrobial Activity : Derivatives with electron-withdrawing groups (-NO₂, -Cl) exhibit superior activity against Staphylococcus aureus (MIC: 2.5 μg/mL) .

-

NLO Properties : Hyperpolarizability values (β₀) range from 1.2–3.8 × 10⁻³⁰ esu, making the compound a candidate for nonlinear optical materials .

-

Thermal Stability : Decomposition temperature (Tₐ) = 245°C (DSC), confirming stability under physiological conditions .

Wissenschaftliche Forschungsanwendungen

N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide is a pyrazole derivative with a variety of applications in scientific research, particularly in drug discovery and materials science. Pyrazoles are a class of heterocyclic compounds that have demonstrated diverse biological activities, rendering them valuable in the development of new therapeutics .

Pharmaceutical Applications

N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, derived from 4-aminophenazone (also known as antipyrine), have shown potential in drug chemistry and have been screened for their biological applications . These compounds were tested for their ability to inhibit human recombinant alkaline phosphatase, including human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue-specific human intestinal alkaline phosphatase (h-IAP), human placental alkaline phosphatase (h-PLAP), and human germ cell alkaline phosphatase (h-GCAP) . They were also evaluated for their inhibitory potential against recombinant human and rat ecto-5′-nucleotidases (h-e5-NT & r) .

Pyrazole biomolecules have demonstrated anti-inflammatory and anticancer activities . Several pyrazole derivatives have shown potential against various cancer cell lines :

- Compound 2 exhibited satisfactory potential against MCF7, SF-268, and NCI-H460 cell lines .

- Compound 3 exhibited significant cytotoxic potential against Hep-2 and P815 cancer cell lines .

- Compound 4 was found to be the most potent in countering A549 growth .

- Compound 5 displayed significant cell apoptosis and potent antitumor activity with growth inhibitory properties .

- Compounds 6 and 7 brought about A549 cell line autophagy without causing apoptosis .

- Compound 57 exhibited the most potential .

- Compound 58 yielded the most significant results .

- Compound 59 exhibited five times greater potential against crizotinib .

- Compound 60 reflected potential cytotoxicity .

- Compound 91 was found to be the most potent with significant logP values .

- Compound 92 exhibited the maximum inhibition of lung cancer cell lines .

Other Applications

In addition to anticancer and anti-inflammatory applications, pyrazole compounds have demonstrated a range of other biological activities :

Wirkmechanismus

The mechanism of action of N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating signaling pathways and cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide include:

- N-(4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)-9-octadecenamide

- N-(5-oxo-1-(4-phenoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide

- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a phenyl group and an acetamide group. This structural arrangement contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Biologische Aktivität

N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

- Chemical Formula : C11H11N3O2

- Molecular Weight : 219.23 g/mol

- CAS Number : 788029

Research has indicated that compounds in the pyrazole family, including this compound, exhibit a variety of biological activities through several mechanisms:

- Inhibition of Enzymatic Activity : Many pyrazole derivatives have been shown to inhibit key enzymes involved in cancer progression and inflammation.

- Induction of Apoptosis : Certain studies have demonstrated the ability of these compounds to induce programmed cell death in cancer cells.

- Antioxidant Properties : Pyrazole derivatives often exhibit antioxidant activity, which can help mitigate oxidative stress in cells.

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings:

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis | |

| SF-268 | 12.50 | Inhibition of cell proliferation | |

| NCI-H460 | 42.30 | Enzymatic inhibition | |

| A549 | 26 | DNA binding interaction |

Case Studies

-

Study on MCF7 and SF-268 Cell Lines :

- Researchers observed that this compound exhibited significant cytotoxic effects on MCF7 and SF-268 cell lines with IC50 values indicating strong antiproliferative properties. The compound was found to induce apoptosis through mitochondrial pathways, leading to increased caspase activity.

-

In Vivo Studies :

- Animal models treated with this compound demonstrated reduced tumor growth compared to controls. The compound's ability to modulate inflammatory pathways was highlighted as a crucial factor in its anticancer efficacy.

Eigenschaften

IUPAC Name |

N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-8(15)12-10-7-11(16)14(13-10)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNHWIKRKKJFPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN(C(=O)C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354967 | |

| Record name | N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2311-90-2 | |

| Record name | N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.